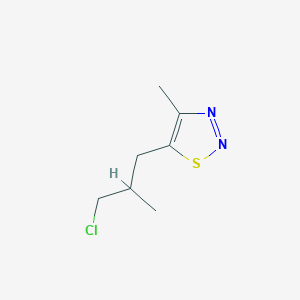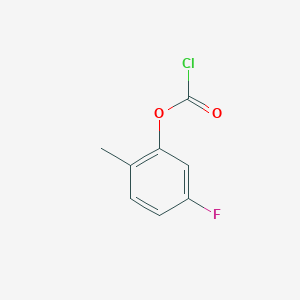
5-Fluoro-2-methylphenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are widely used as reagents in organic synthesis. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further bonded to a chloroformate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylphenyl chloroformate typically involves the reaction of 5-fluoro-2-methylphenol with phosgene (COCl₂). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-Fluoro-2-methylphenol+Phosgene→5-Fluoro-2-methylphenyl chloroformate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of phosgene gas in large quantities requires stringent safety measures due to its toxicity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonate esters, typically in the presence of a base to absorb the HCl produced.
Carboxylic Acids: Form mixed anhydrides in the presence of a base.
Major Products
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Applications De Recherche Scientifique
5-Fluoro-2-methylphenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing protective groups or for derivatization.
Analytical Chemistry: Used in gas chromatography-mass spectrometry (GC-MS) for the derivatization of metabolites.
Pharmaceutical Research: Potential use in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-methylphenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The presence of the fluorine atom and the methyl group on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions.
Benzyl Chloroformate: Used for introducing the benzyloxycarbonyl protecting group in organic synthesis.
Fluorenylmethyl Chloroformate (Fmoc-Cl): Used in peptide synthesis for introducing the Fmoc protecting group.
Uniqueness
5-Fluoro-2-methylphenyl chloroformate is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can affect its reactivity and the properties of the derivatives formed. This makes it a valuable reagent in specific synthetic applications where these substituents are beneficial.
Propriétés
Formule moléculaire |
C8H6ClFO2 |
|---|---|
Poids moléculaire |
188.58 g/mol |
Nom IUPAC |
(5-fluoro-2-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6ClFO2/c1-5-2-3-6(10)4-7(5)12-8(9)11/h2-4H,1H3 |
Clé InChI |
ISAGYWPJNXYLOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


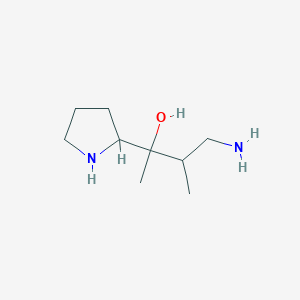
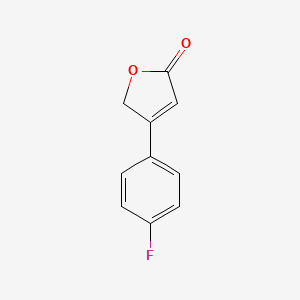


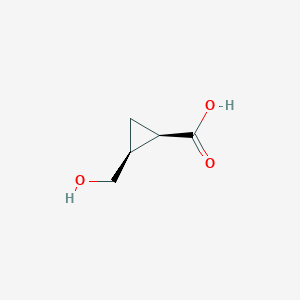
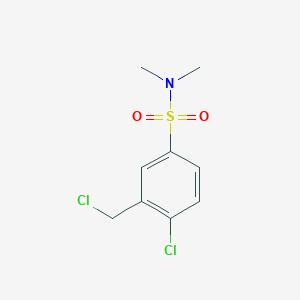
![7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13202548.png)
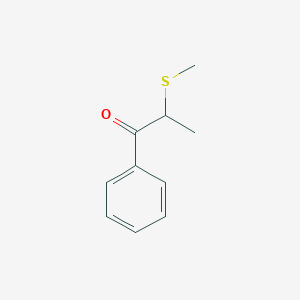
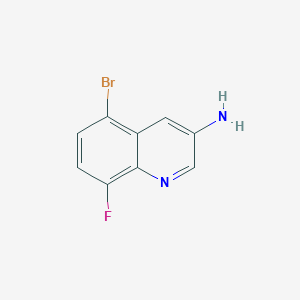
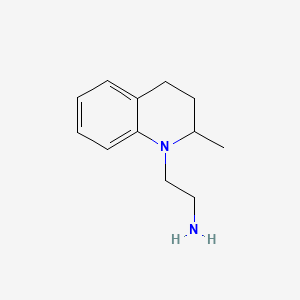
![4-[(Methylamino)methyl]-2-nitrophenol](/img/structure/B13202566.png)
